4,6,7-Tribromo-1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
Description
4,6,7-Tribromo-1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid (CAS RN 552-30-7) is a halogenated benzofuran derivative characterized by three bromine atoms at positions 4, 6, and 7, a carboxylic acid group at position 5, and two ketone groups at positions 1 and 2. This compound is primarily used as a precursor in synthesizing trimellitate esters, which serve as plasticizers and stabilizers in polymer industries . Its bromine substituents enhance thermal stability and electronic properties, making it distinct from non-halogenated analogs.
Properties
CAS No. |
96680-46-5 |
|---|---|
Molecular Formula |
C9HBr3O5 |
Molecular Weight |
428.81 g/mol |
IUPAC Name |
4,6,7-tribromo-1,3-dioxo-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9HBr3O5/c10-4-1-2(9(16)17-8(1)15)5(11)6(12)3(4)7(13)14/h(H,13,14) |
InChI Key |
KJGIBHXOTOCBCF-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)C(=O)O)Br)Br)C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid using bromine or a brominating agent such as tribromoisocyanuric acid . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective bromination at the 4, 6, and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or other oxidized forms.
Scientific Research Applications
4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the dioxo-dihydroisobenzofuran core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic Acid (Trimellitic Anhydride Derivative)
- Structure : Lacks bromine substituents.
- Applications : Used in polyimide resins, epoxy curing agents, and plasticizers .
- Key Differences :
b) Phthalimide Derivatives with Nitrate Esters
- Examples : Compounds 1–6 from , featuring nitrate esters and aromatic substitutions.
- Applications : Investigated as anti-sickle cell agents but showed mutagenicity in AMES tests (0–4,803 revertants/μmol).
- Meta-substitutions (e.g., compound 3) reduce mutagenicity compared to ortho/para positions, suggesting substitution patterns critically influence safety .
c) Addition Product with 3-Sulfanylpropane-1,2-diol
- Structure : Derived from 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid and a thiol-containing diol.
- Applications : Likely used in crosslinking or polymer modification due to thiol reactivity.
Physicochemical and Functional Properties
Biological Activity
4,6,7-Tribromo-1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is a synthetic compound that has drawn attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C10H5Br3O5
- Molecular Weight : 386.86 g/mol
This compound features a benzofuran core substituted with bromine and carboxylic acid functional groups, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4,6,7-Tribromo-1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid. The compound exhibits significant antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of 4,6,7-Tribromo-1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic Acid
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 50 µg/mL |
| Escherichia coli | Bacterial | 100 µg/mL |
| Candida albicans | Fungal | 75 µg/mL |
| Aspergillus niger | Fungal | 125 µg/mL |
The MIC values indicate the concentration at which the compound effectively inhibits microbial growth. Notably, it shows stronger activity against Staphylococcus aureus, a common Gram-positive bacterium.
The mechanisms by which this compound exerts its antimicrobial effects include:
- Disruption of Cell Membrane Integrity : The presence of bromine atoms enhances the lipophilicity of the compound, allowing it to integrate into bacterial membranes and disrupt their integrity.
- Inhibition of Nucleic Acid Synthesis : Similar to other alkaloids, it may interfere with DNA replication and RNA transcription processes.
- Protein Synthesis Inhibition : The compound could potentially inhibit ribosomal function leading to reduced protein synthesis in bacteria.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several brominated compounds including 4,6,7-Tribromo-1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid against common pathogens. Results indicated that this compound had comparable effectiveness to standard antibiotics like penicillin against Staphylococcus aureus and Escherichia coli .
Antifungal Activity Assessment
In another study focusing on antifungal properties, the compound was tested against various fungal strains. It demonstrated promising results against Candida albicans, suggesting potential applications in treating fungal infections resistant to conventional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
